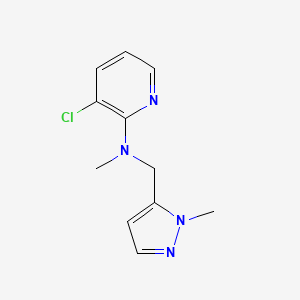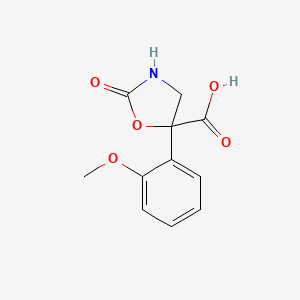![molecular formula C22H23N5O3 B2864227 2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide CAS No. 1008407-16-6](/img/structure/B2864227.png)
2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. 1,2,3-Triazoles have received immense amounts of attention due to their unique electronic properties, which made them attractive scaffolds for catalysis and optical materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazoles are often synthesized using the Huisgen cycloaddition, a type of click chemistry. This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, along with additional functional groups attached to it. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the 1,2,3-triazole ring or the other functional groups present in the molecule. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring and the other functional groups in the molecule. These could include properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole and 1,3,4-thiadiazole derivatives have shown significant antimicrobial activity . These compounds have been tested against various microorganisms, including Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi . The compounds are usually synthesized and then tested using methods such as the broth dilution method .
Antitumor Activity
Compounds containing 1,3,4-thiadiazole moieties have demonstrated antitumor activity . They have shown inhibition of growth of tumor cell lines such as CHO (Chinese hamster ovary), HL60 (human leukemia), and L1210 (mouse leukemia) .
Antiviral Activity
Some compounds containing five-membered heteroaryl amines have shown relatively higher antiviral activity against Newcastle disease virus . These compounds are almost on par with well-known antiviral commercial drug, Ribavirin .
Anti-Inflammatory Activity
Imidazole derivatives have shown anti-inflammatory activity . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with inflammation .
Antioxidant Activity
Compounds containing 1,3,4-thiadiazole moieties have shown antioxidant activity . This property is beneficial in the prevention of diseases caused by oxidative stress .
Antidiabetic Activity
Imidazole derivatives have shown antidiabetic activity . This makes them potential candidates for the development of new drugs for the treatment of diabetes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13(2)15-6-10-17(11-7-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-16-8-4-14(3)5-9-16/h4-11,13,19-20H,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSJSJPJXKGNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2864144.png)
![(2Z)-2-{[3-(aminocarbonyl)phenyl]imino}-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2864149.png)
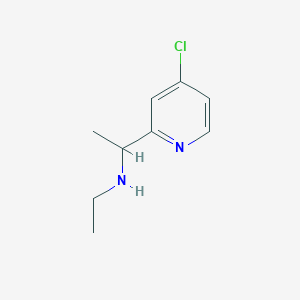
![Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate](/img/structure/B2864153.png)
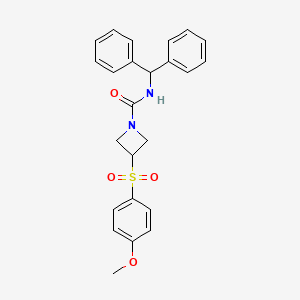
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)
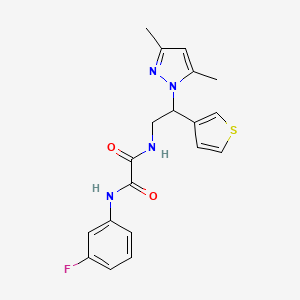
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
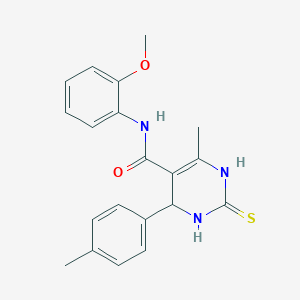
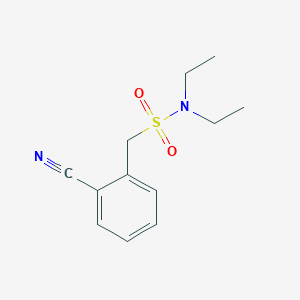
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)
